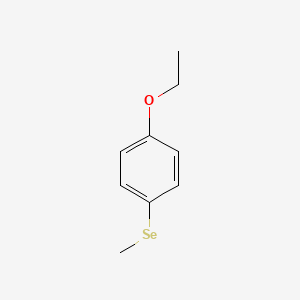
1-Ethoxy-4-(methylselanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-(methylselanyl)benzene is an organic compound characterized by the presence of an ethoxy group and a methylselanyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethoxy-4-(methylselanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives, such as 1-ethoxybenzene.
Reaction Conditions: The introduction of the methylselanyl group can be achieved through electrophilic aromatic substitution reactions. Common reagents include methylselanyl chloride and a Lewis acid catalyst.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
1-Ethoxy-4-(methylselanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxy and methylselanyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Scientific Research Applications
1-Ethoxy-4-(methylselanyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-(methylselanyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethoxy and methylselanyl groups influence the compound’s reactivity and selectivity in these reactions. The pathways involved include the formation of intermediate complexes and the stabilization of transition states.
Comparison with Similar Compounds
1-Ethoxy-4-(methylselanyl)benzene can be compared with other similar compounds, such as:
1-Ethoxy-4-methylbenzene: This compound lacks the methylselanyl group, making it less reactive in certain chemical reactions.
1-Methoxy-4-(methylselanyl)benzene: The presence of a methoxy group instead of an ethoxy group alters the compound’s reactivity and physical properties.
4-Methylphenetole: This compound has a similar structure but lacks the methylselanyl group, affecting its chemical behavior and applications.
Properties
CAS No. |
86297-06-5 |
|---|---|
Molecular Formula |
C9H12OSe |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
1-ethoxy-4-methylselanylbenzene |
InChI |
InChI=1S/C9H12OSe/c1-3-10-8-4-6-9(11-2)7-5-8/h4-7H,3H2,1-2H3 |
InChI Key |
URHDGMVBEVUSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















